molecular formula C8H8BNO4 B1441393 (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid CAS No. 1246765-28-5

(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid

Cat. No.: B1441393
CAS No.: 1246765-28-5
M. Wt: 192.97 g/mol
InChI Key: UWJIVYCLHMPFPZ-UHFFFAOYSA-N
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Description

(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is a boronic acid derivative with a unique structure that includes a benzoxazine ring

Mechanism of Action

Target of Action

The primary target of (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is the bromodomain and extra-terminal proteins (BETs), particularly BRD4 . BRD4 is a member of the bromodomain-containing proteins (BRDs) family, which are epigenetic protein domains that specifically recognize acetylated lysine residues of histone .

Mode of Action

The compound interacts with its target, BRD4, by inhibiting its function . BRD4 has two bromodomain domains (BD1 and BD2) that form deep hydrophobic pockets, recognizing acetylated lysine residues . The compound likely binds to these pockets, inhibiting the function of BRD4 .

Biochemical Pathways

The inhibition of BRD4 by this compound affects several biochemical pathways. BRD4 plays a crucial role in the transcriptional regulation of genes such as c-Myc . Therefore, the inhibition of BRD4 can lead to a significant downregulation of such genes .

Pharmacokinetics

The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The inhibition of BRD4 by this compound can lead to significant anti-proliferative activities against various hematologic malignancies cell lines, including MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells . This suggests that the compound may have potential therapeutic applications in the treatment of hematologic malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of boronic acid derivatives and benzoxazine precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in achieving high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is unique due to its boronic acid functional group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in catalytic processes .

Properties

IUPAC Name

(3-oxo-4H-1,4-benzoxazin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3,12-13H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJIVYCLHMPFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCC(=O)N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725512
Record name (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246765-28-5
Record name B-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246765-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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